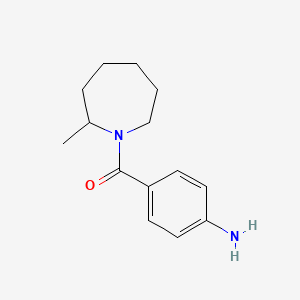![molecular formula C10H16N4O B7578157 [3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone, commonly known as AMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPM is a pyrazole derivative that has shown promise in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In
Mechanism of Action
The mechanism of action of AMPM is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in disease progression. In cancer cells, AMPM has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, AMPM has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, AMPM has been found to activate the Nrf2/ARE pathway, which is involved in neuroprotection.
Biochemical and Physiological Effects:
AMPM has been found to have various biochemical and physiological effects. In cancer cells, AMPM has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and survival. In inflammation, AMPM has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, AMPM has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using AMPM in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one limitation is its low yield in the synthesis process, which can limit the amount of AMPM available for experiments. Additionally, the mechanism of action of AMPM is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of AMPM. One direction is to further investigate its mechanism of action and identify specific signaling pathways that are affected by AMPM. Another direction is to explore its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on optimizing the synthesis method of AMPM to increase its yield and availability for experiments.
Synthesis Methods
The synthesis of AMPM involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with N-BOC-1-aminomethylpyrrolidine in the presence of a coupling agent such as EDCI or HATU. The reaction yields N-BOC-3-(aminomethyl)pyrrolidin-1-yl-5-methyl-1H-pyrazole-3-carboxamide, which is then deprotected using TFA to obtain AMPM. The yield of the synthesis is approximately 50%.
Scientific Research Applications
AMPM has shown potential therapeutic applications in various fields of scientific research. In cancer research, AMPM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that AMPM can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, AMPM has been found to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-9(13-12-7)10(15)14-3-2-8(5-11)6-14/h4,8H,2-3,5-6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAWBGWEMUAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)

